Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate
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Overview
Description
Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate is an organic compound that belongs to the class of ethyl esters It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate typically involves the reaction of 3-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate involves its interaction with specific molecular targets. The pyridine ring and amino group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
Ethyl 3-(pyridin-2-ylamino)propanoate: Another related compound with a propanoate moiety instead of but-2-enoate.
Uniqueness
Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
61319-83-3 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(pyridin-3-ylamino)but-2-enoate |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)7-9(2)13-10-5-4-6-12-8-10/h4-8,13H,3H2,1-2H3 |
InChI Key |
WIPXSUGURJAXHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CN=CC=C1 |
Origin of Product |
United States |
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